molecular formula C17H24O3 B1325891 Ethyl 7-(3,5-dimethylphenyl)-7-oxoheptanoate CAS No. 898751-78-5

Ethyl 7-(3,5-dimethylphenyl)-7-oxoheptanoate

Cat. No.: B1325891
CAS No.: 898751-78-5
M. Wt: 276.4 g/mol
InChI Key: PNGQSVMRBBNEQC-UHFFFAOYSA-N
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Description

Ethyl 7-(3,5-dimethylphenyl)-7-oxoheptanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a heptanoate chain, which is further substituted with a 3,5-dimethylphenyl group and a ketone functional group at the seventh position

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if this compound were a drug, the mechanism of action would refer to how the compound interacts with biological systems to produce its effects .

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties. Material Safety Data Sheets (MSDS) provide information on handling, storage, and emergencies . Without an MSDS for “Ethyl 7-(3,5-dimethylphenyl)-7-oxoheptanoate”, I can’t provide specific safety information.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 7-(3,5-dimethylphenyl)-7-oxoheptanoate typically involves the esterification of 7-(3,5-dimethylphenyl)-7-oxoheptanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation and recrystallization to obtain the desired product with high purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group in the compound can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids like aluminum chloride.

Major Products:

    Oxidation: 7-(3,5-dimethylphenyl)-7-oxoheptanoic acid.

    Reduction: 7-(3,5-dimethylphenyl)-7-hydroxyheptanoate.

    Substitution: Various substituted derivatives depending on the electrophile used.

Comparison with Similar Compounds

Ethyl 7-(3,5-dimethylphenyl)-7-oxoheptanoate can be compared with other similar compounds, such as:

    Ethyl 7-(3,5-dimethylphenyl)-7-hydroxyheptanoate: A reduced form with a hydroxyl group instead of a ketone.

    7-(3,5-Dimethylphenyl)-7-oxoheptanoic acid: The corresponding carboxylic acid derivative.

    This compound analogs: Compounds with different substituents on the phenyl ring or variations in the ester group.

The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 7-(3,5-dimethylphenyl)-7-oxoheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O3/c1-4-20-17(19)9-7-5-6-8-16(18)15-11-13(2)10-14(3)12-15/h10-12H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNGQSVMRBBNEQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCC(=O)C1=CC(=CC(=C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20645558
Record name Ethyl 7-(3,5-dimethylphenyl)-7-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898751-78-5
Record name Ethyl 3,5-dimethyl-ζ-oxobenzeneheptanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898751-78-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 7-(3,5-dimethylphenyl)-7-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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